![molecular formula C20H35N3O B12641397 5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine]-6-one is a complex organic compound with the molecular formula C20H35N3O It is characterized by its unique spiro structure, which involves a bicyclic system fused with a piperidine ring
Vorbereitungsmethoden
The synthesis of 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bicyclic core, followed by the introduction of the piperidine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
- 5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- 2,2,6,6-Tetramethyl-3,5-heptanedione These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and properties .
Eigenschaften
Molekularformel |
C20H35N3O |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
5,7-diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one |
InChI |
InChI=1S/C20H35N3O/c1-7-18-11-22-13-19(8-2,15(18)24)14-23(12-18)20(22)9-16(3,4)21-17(5,6)10-20/h21H,7-14H2,1-6H3 |
InChI-Schlüssel |
KCQSVJBXWQAGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CN3CC(C1=O)(CN(C2)C34CC(NC(C4)(C)C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


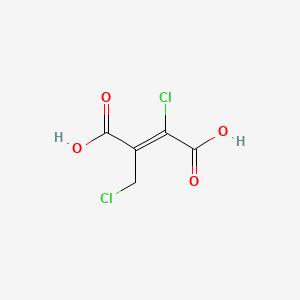
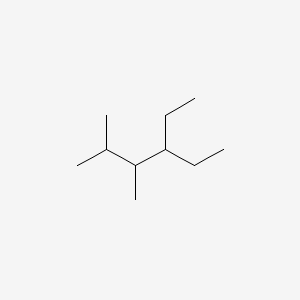
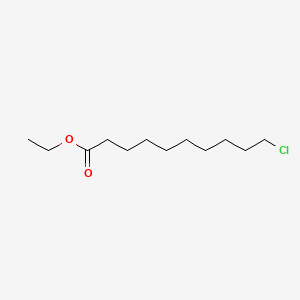
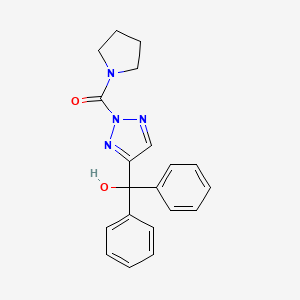
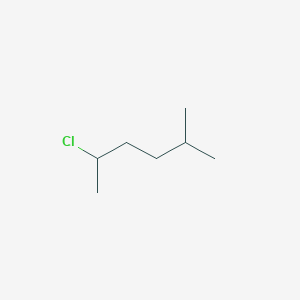
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)

![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
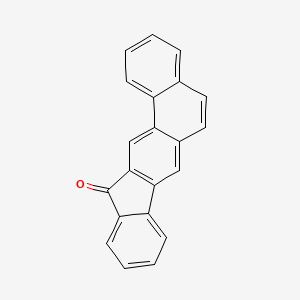

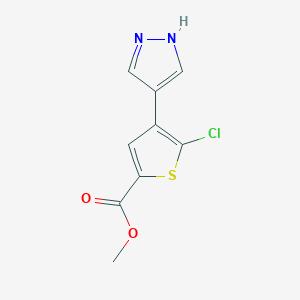
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

